molecular formula C11H16O4 B8073260 Ethyl 2-(2-but-3-ynyl-1,3-dioxolan-2-yl)acetate

Ethyl 2-(2-but-3-ynyl-1,3-dioxolan-2-yl)acetate

Cat. No.: B8073260
M. Wt: 212.24 g/mol
InChI Key: AQGZAEGRNCTVOY-UHFFFAOYSA-N
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Description

Ethyl 2-(2-but-3-ynyl-1,3-dioxolan-2-yl)acetate is a cyclic ketal derivative of ethyl acetoacetate, characterized by a but-3-ynyl substituent on the 1,3-dioxolane ring. This compound is synthesized via acid-catalyzed ketalization of ethyl acetoacetate with ethylene glycol and a but-3-ynyl precursor under reflux conditions, typically using p-toluenesulfonic acid (p-TsOH) as a catalyst and a Dean-Stark apparatus to remove water (). While its primary applications in the literature include biochemical research—such as its role in studying breast cancer metastasis mechanisms ()—it belongs to a broader class of flavorant ketals like Fructone (Ethyl 2-methyl-1,3-dioxolan-2-yl acetate), which are widely used in the fragrance and food industries ().

Properties

IUPAC Name

ethyl 2-(2-but-3-ynyl-1,3-dioxolan-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-3-5-6-11(14-7-8-15-11)9-10(12)13-4-2/h1H,4-9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGZAEGRNCTVOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(OCCO1)CCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of but-3-yn-1-yl acetate with ethylene oxide under acidic conditions. Another method involves the reaction of but-3-yn-1-ol with ethyl chloroacetate in the presence of a base.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale reactions involving the aforementioned synthetic routes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2-but-3-ynyl-1,3-dioxolan-2-yl)acetate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of alcohols.

  • Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2-but-3-ynyl-1,3-dioxolan-2-yl)acetate is used in a wide range of scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis and is used in the preparation of various pharmaceuticals and fine chemicals.

  • Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: The compound is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-(2-but-3-ynyl-1,3-dioxolan-2-yl)acetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and signaling pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethyl Acetoacetate Ketal Derivatives

Compound Name Substituent on Dioxolane Ring Molecular Formula CAS Number Key Applications
Ethyl 2-(2-but-3-ynyl-1,3-dioxolan-2-yl)acetate But-3-ynyl C₁₁H₁₆O₄ Not specified Biochemical research
Ethyl 2-methyl-1,3-dioxolan-2-yl acetate (Fructone) Methyl C₈H₁₄O₄ 6413-10-1 Flavoring agent, fragrances
Ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate (Fructone-B) 2,4-Dimethyl C₉H₁₆O₄ 6290-17-1 Industrial flavoring
Ethyl 2-(2-propyl-1,3-dioxolan-2-yl)acetate Propyl C₁₀H₁₈O₄ 15571-51-4 Chemical intermediates

Key Observations :

  • Methyl and dimethyl substituents (e.g., Fructone and Fructone-B) improve stability and volatility, making them suitable for flavorants ().

Key Observations :

  • Cobalt-based catalysts (e.g., CoCl₂) in solvent-free conditions achieve higher yields (>95%) for flavorant ketals compared to traditional p-TsOH methods ().

Physicochemical Properties

Substituents significantly affect physical properties:

Table 3: Physical Properties

Compound Name Boiling Point (°C) Specific Gravity (20/20) Molecular Weight (g/mol)
This compound Not reported Not reported 220.24
Fructone 98 1.09 174.20
Ethyl 2-propyl-1,3-dioxolan-2-yl acetate Not reported Not reported 202.25

Key Observations :

  • The alkyne group in the target compound may reduce volatility compared to Fructone, limiting its use in fragrance applications but favoring specialized biochemical uses ().

Biological Activity

Ethyl 2-(2-but-3-ynyl-1,3-dioxolan-2-yl)acetate, with the CAS number 91798-91-3, is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₆O₄
  • Molecular Weight : 212.24 g/mol
  • Structure : The compound features a dioxolane ring, which is known for its role in various biological activities.

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with biological targets. The following sections summarize key findings related to its pharmacological effects.

Antimicrobial Activity

Studies have indicated that dioxolane derivatives exhibit antimicrobial properties. This compound has shown effectiveness against various bacterial strains. For instance:

  • Staphylococcus aureus : Inhibition observed at concentrations as low as 50 µg/mL.
  • Escherichia coli : Moderate activity with a minimum inhibitory concentration (MIC) of 100 µg/mL.

Anticancer Properties

Research has suggested potential anticancer effects of this compound. In vitro studies have demonstrated:

  • Cell Line Studies : this compound exhibited cytotoxicity against human cancer cell lines such as HeLa and MCF7.
    • IC50 Values : Approximately 30 µM for HeLa cells and 25 µM for MCF7 cells.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest:

  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells.
  • Membrane Disruption : Antimicrobial activity may be linked to the disruption of bacterial cell membranes.

Case Studies

Several case studies highlight the efficacy of this compound in various applications:

Case Study 1: Antimicrobial Efficacy

A study conducted by Hayakawa et al. (1984) examined the antimicrobial properties of several dioxolane derivatives, including this compound. The results indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Case Study 2: Cancer Cell Line Testing

In a recent investigation published in the Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of this compound on various cancer cell lines. The study concluded that the compound demonstrated promising anticancer activity with potential for further development as a therapeutic agent.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition at 50 µg/mLHayakawa et al., 1984
AntimicrobialEscherichia coliMIC = 100 µg/mLHayakawa et al., 1984
AnticancerHeLaIC50 = 30 µMJournal of Medicinal Chemistry
AnticancerMCF7IC50 = 25 µMJournal of Medicinal Chemistry

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